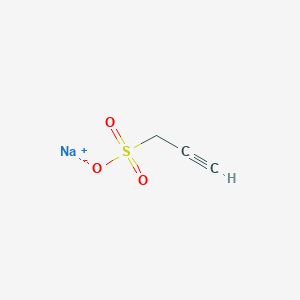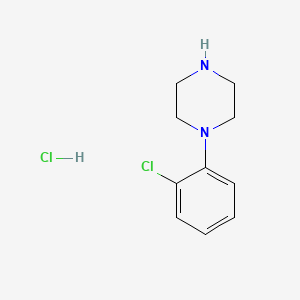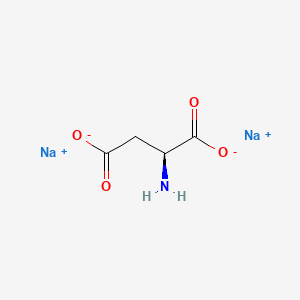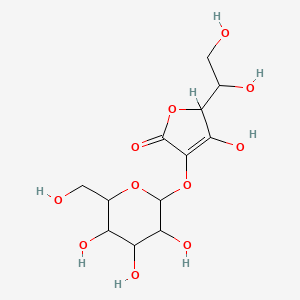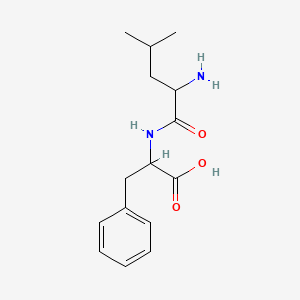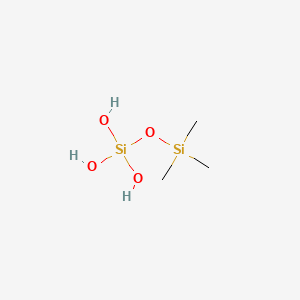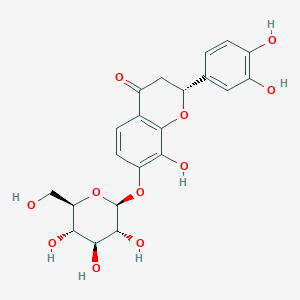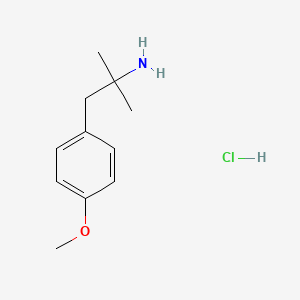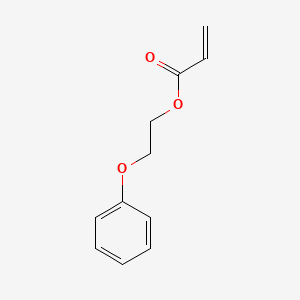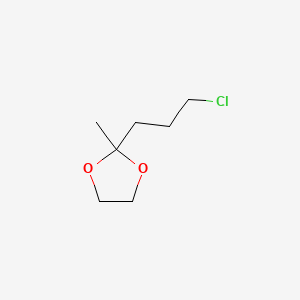
2-(3-Chloropropyl)-2-methyl-1,3-dioxolane
Übersicht
Beschreibung
The compound 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane is a derivative of 1,3-dioxolane, which is a heterocyclic acetal with interesting properties that make it a valuable intermediate in organic synthesis. While the provided papers do not directly discuss 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane, they do provide insights into the behavior of similar chlorinated 1,3-dioxolane derivatives. These compounds are of interest due to their potential applications in polymerization and synthesis of functionalized organic molecules.
Synthesis Analysis
The synthesis of chlorinated 1,3-dioxolane derivatives is typically achieved through the reaction of chloroaldehydes with 1,3-propanediol under acidic conditions. For example, 2-(2',4'-Dichlorophenyl)-4-methylene-1,3-dioxolane was synthesized and polymerized using both radical and cationic routes, suggesting a versatile approach to the polymerization of such compounds . Similarly, 2-(chlorophenyl)-1,3-dioxolanes were generated and reacted with lithium powder and naphthalene, leading to formyl- or acetyl-phenyl anion equivalents . These methods could potentially be adapted for the synthesis of 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated 1,3-dioxolane derivatives is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The chloro substituents influence the electronic properties of the molecule and can direct subsequent chemical reactions. For instance, the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes was performed ortho to the ketal group, indicating the influence of the chlorine substituent on the reactivity of the molecule .
Chemical Reactions Analysis
Chlorinated 1,3-dioxolane derivatives participate in a variety of chemical reactions. They can be polymerized to form polymers with specific properties, such as high hydrolytic stability and nonflammability . The copolymerization of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers has been studied, revealing insights into the structure and behavior of the resulting copolymers . These reactions are indicative of the potential reactivity of 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane in polymerization and copolymerization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated 1,3-dioxolane derivatives are influenced by their molecular structure. For example, the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes resulted in high-melting colorless solids with good to excellent fire resistance, highlighting the impact of the chloro substituents on the material properties . The NMR spectral data of 2-chloro-1.3.2-dioxarsolane, a related compound, showed that the protons of the methylene groups form different spin systems depending on the solution concentration, indicating the sensitivity of these compounds to their environment . These findings suggest that 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane would also exhibit distinct physical and chemical properties that could be explored for various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
2-(3-Lithiopropyl)-2-methyl-1,3-dioxolane, a derivative of 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane, has been prepared and utilized in the synthesis of bifunctionalized compounds. This process involves lithiation of the chlorinated precursors, followed by reaction with various electrophiles to yield monoprotected functional carbonyl compounds, which can be deprotected under acid conditions (Ramón & Yus, 1990). Additionally, δ-lactones can be synthesized from 2-(3-lithiopropyl)-1,3-dioxolane by reacting with aldehydes and ketones, followed by hydrolysis and oxidation (Ramón & Yus, 1990).
Polymerization Applications
2-(3-Chloropropyl)-2-methyl-1,3-dioxolane derivatives have been explored in the polymerization field. For instance, 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane was polymerized through both radical and cationic routes, leading to the proposal of a polymerization mechanism based on the analysis of resulting polymers (Morariu & Simionescu, 1994). Furthermore, the polymerizations of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes, derived from various chloroacetaldehydes, have been investigated, leading to the creation of high-melting colorless solids with good to excellent fire resistance (Dietrich, 1968).
Chemical Synthesis and Characterization
The synthesis and characterization of various compounds utilizing 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane or its derivatives have been extensively studied. For instance, ethers containing 1,3-dioxolane and gem-dichlorocyclopropane fragments were synthesized and evaluated for their cytotoxic properties against various cell lines (Dzhumaev et al., 2021). In a similar context, the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] were investigated, offering insights into the degradation mechanisms and the formation of volatile products (Coskun et al., 1998).
Medicinal Chemistry Applications
Nucleic acid-related compounds have also been synthesized using derivatives of 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane. For example, treatment of 1,3-dioxolane with acetyl bromide led to the creation of "acyclic nucleoside" analogues, which are potent antiviral agents (Robins & Hatfield, 1982).
Agricultural and Environmental Applications
In agriculture, novel dioxolane ring compounds have been synthesized and shown to exhibit excellent fungicidal and herbicidal activities against a range of plant pathogens and weeds. These compounds, including derivatives of 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane, are being explored as potential ergosterol biosynthesis inhibitors and have shown promising results in managing phytopathogen diseases (Min et al., 2022).
Safety And Hazards
The safety data sheet for a related compound, (3-Chloropropyl)trimethoxysilane, indicates that it is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . It also suggests wearing protective gloves/clothing/eye protection/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Eigenschaften
IUPAC Name |
2-(3-chloropropyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERIRWCHSOJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208516 | |
| Record name | 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | |
CAS RN |
5978-08-5 | |
| Record name | 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5978-08-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chloropropyl)-2-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-CHLOROPROPYL)-2-METHYL-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLK2GJP7MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



